
Palmitelaidic acid
Overview
Description
It is the trans-isomer of palmitoleic acid and is found in various dietary sources, including partially hydrogenated vegetable oils and dairy products from goat and ewe milk . Palmitelaidic acid is a significant component of trans-fatty acids, which have been associated with various health risks.
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmitelaidic acid can be synthesized through the partial hydrogenation of palmitoleic acid. The process involves the isomerization of the cis-double bond in palmitoleic acid to a trans-double bond, typically using a metal catalyst such as palladium or nickel under controlled hydrogenation conditions .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the hydrogenation of vegetable oils. The process involves the use of high temperatures and pressures in the presence of a metal catalyst to convert unsaturated fatty acids into their trans-isomers .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products, including aldehydes, ketones, and carboxylic acids.
Reduction: The trans-double bond in this compound can be reduced to form saturated fatty acids using hydrogenation reactions.
Substitution: this compound can participate in substitution reactions, where the hydrogen atoms on the carbon chain are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of aldehydes, ketones, and carboxylic acids.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated fatty acids.
Scientific Research Applications
Metabolic Health
Palmitelaidic acid has been studied for its effects on metabolic processes, particularly regarding insulin sensitivity and lipid metabolism. Research indicates that this compound may influence insulin signaling pathways in skeletal muscle cells. In vitro studies suggest that it can sensitize insulin signaling, potentially improving glucose metabolism in hyperglycemic conditions .
Case Study: Insulin Sensitivity
A study involving macrophages demonstrated that this compound enhances insulin signaling in skeletal muscle myotubes. This suggests its potential role as a therapeutic agent in managing insulin resistance and type 2 diabetes .
Cardiovascular Health
This compound's impact on cardiovascular health has been a significant focus of research. It has been associated with beneficial effects on lipid profiles and atherosclerosis prevention. Notably, studies have shown that supplementation with palmitoleic acid (and by extension, its trans isomer) can lead to reductions in triglycerides and improvements in lipid profiles among individuals with metabolic disorders.
Case Study: Atherosclerosis Prevention
In animal models, palmitoleic acid supplementation resulted in a significant decrease in atherosclerotic plaque area (approximately 45%) and improved metabolic parameters such as reduced triglycerides and inflammatory cytokines . These findings highlight the potential of this compound as a dietary factor for cardiovascular disease prevention.
Dietary Applications
This compound is found in various dietary sources, including certain oils like macadamia oil. Its inclusion in diets has been studied for its effects on cholesterol levels and overall lipid metabolism. Research comparing the effects of this compound with other fatty acids like oleic and palmitic acids revealed that it behaves similarly to saturated fatty acids regarding LDL cholesterol levels .
Dietary Comparison Study
A controlled study involving hypercholesterolemic men found that diets enriched with palmitoleic acid led to higher LDL cholesterol levels compared to those enriched with oleic acid. This suggests that while this compound can have beneficial metabolic effects, its impact on cholesterol levels may warrant careful dietary consideration .
Safety and Toxicological Assessments
Safety assessments of this compound have indicated low toxicity when applied topically or ingested within dietary limits. Studies involving animal models have shown minimal adverse effects from topical applications of fatty acids, including this compound .
Future Directions and Research Opportunities
Given the promising applications of this compound in metabolic health and cardiovascular disease, further research is warranted. Future studies could focus on:
- Long-term effects of dietary supplementation with this compound.
- Mechanistic studies elucidating its role in lipid metabolism and insulin sensitivity.
- Clinical trials assessing its efficacy in diverse populations affected by metabolic disorders.
Mechanism of Action
Palmitelaidic acid exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with enzymes involved in fatty acid metabolism, such as stearoyl-CoA desaturase-1.
Comparison with Similar Compounds
Palmitelaidic acid is similar to other monounsaturated fatty acids, such as palmitoleic acid, sapienic acid, and hypogeic acid. its trans-configuration distinguishes it from these cis-isomers:
Palmitoleic Acid: The cis-isomer of this compound, commonly found in human adipose tissue.
Sapienic Acid: Another monounsaturated fatty acid with a different positional isomerism.
Hypogeic Acid: Produced from the partial β-oxidation of oleic acid.
This compound’s unique trans-configuration gives it distinct chemical and biological properties, making it a compound of interest in various scientific studies.
Biological Activity
Palmitelaidic acid, a trans isomer of palmitic acid, is a fatty acid that has garnered interest due to its potential biological activities and implications for health. This article explores the biological activity of this compound, focusing on its metabolic effects, anti-inflammatory properties, and potential role as a biomarker for various health conditions.
Overview of this compound
This compound (16:2n-7) is a trans fatty acid derived from the partial hydrogenation of palmitic acid. Its structure differs from palmitic acid by the configuration of the double bond between the carbon atoms in the fatty acid chain. This unique structure may influence its biological functions compared to its saturated counterpart.
Metabolic Effects
Recent studies have indicated that this compound may play a role in metabolic regulation, particularly concerning insulin sensitivity and lipid metabolism.
- Insulin Sensitivity : Research has shown that this compound can enhance insulin signaling pathways. In murine models, administration of this compound led to increased glucose uptake in skeletal muscle and improved glycemic control. This effect is attributed to its ability to activate key metabolic pathways involving glucose transporters such as GLUT-4 .
- Lipid Metabolism : this compound influences lipid metabolism by modulating the expression of lipolytic enzymes. Studies indicate that it can enhance lipolysis in adipocytes through mechanisms involving peroxisome proliferator-activated receptor alpha (PPARα) activation, leading to increased fatty acid oxidation .
Anti-Inflammatory Properties
This compound exhibits notable anti-inflammatory effects, which may contribute to its potential therapeutic applications:
- Inflammation Modulation : In vitro studies have demonstrated that this compound can counteract pro-inflammatory responses induced by various stimuli, such as lipopolysaccharides (LPS). It appears to reduce the production of inflammatory cytokines and promote an anti-inflammatory environment in macrophages .
- Potential as a Lipokine : The concept of this compound acting as a "lipokine" suggests that it may serve as a signaling molecule that coordinates metabolic responses between different tissues. This property is particularly relevant in metabolic diseases where inflammation plays a critical role .
Case Studies and Research Findings
Several studies have explored the implications of this compound in human health:
- Human Blood Lipids : A study analyzed the fatty acid profiles in morbidly obese patients and found elevated levels of this compound in their erythrocyte membrane phospholipids compared to lean controls. This suggests a potential association between this compound levels and obesity-related metabolic dysregulation .
- Dietary Implications : Research indicates that dietary intake of trans fatty acids like this compound may be linked to adverse health outcomes, including cardiovascular diseases. The differential metabolic pathways followed by saturated versus trans unsaturated fatty acids highlight the need for careful dietary considerations .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. How can palmitelaidic acid be reliably identified and quantified in biological samples?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for separation and quantification due to its sensitivity to trans-fatty acid isomers. Calibrate with certified standards (e.g., >98% purity) and validate detection limits (e.g., LLOD = 0.07 µmol/L for this compound in plasma) . Nuclear magnetic resonance (NMR) is recommended for structural confirmation, particularly to distinguish cis/trans isomers via coupling patterns in 1H and 13C spectra .
Q. What are the primary biological sources of this compound in natural systems?
- Key Findings : this compound occurs naturally in ruminant milk fat (e.g., cheese, ~0.07% of total fatty acids) and bacterial phosphatidylethanolamine, where it is isomerized from palmitoleic acid (cis-C16:1n-7) via intracellular processes. It is not synthesized de novo in bacteria .
Q. What experimental precautions are critical when handling this compound in vitro?
- Best Practices : Store at -20°C in light-protected, airtight containers to prevent oxidation. Use ethanol or DMSO as solvents (30–100 mg/mL solubility) for cellular assays. Include purity verification (>98% via GC-MS) and batch consistency checks to ensure reproducibility .
Advanced Research Questions
Q. How can researchers reconcile contradictory epidemiological data on this compound's health impacts?
- Case Analysis : In NHANES studies, this compound showed no association with prostate-specific antigen (PSA) levels in older men , but correlated with altered glucose metabolism biomarkers in non-diabetic adults . Address discrepancies by:
- Stratifying analyses by confounders (e.g., physical activity, dietary TFA sources).
- Using covariate-adjusted models to isolate isomer-specific effects .
Q. What methodological considerations are essential for validating this compound as a diagnostic biomarker?
- Experimental Design : In acute myocardial infarction (AMI) studies, this compound achieved an AUC of 0.889 in ROC analyses . To enhance validity:
- Use age- and sex-matched controls.
- Normalize plasma concentrations to total lipids to account for inter-individual variability .
- Cross-validate with orthogonal methods (e.g., LC-MS/MS) .
Q. How can in vivo studies elucidate this compound's role in metabolic pathways?
- Approach : Investigate its interaction with AMPK and PPAR signaling using knockout models. For example, this compound reduces hepatic lipogenic genes (SREBP-1, FAS) in mice, suggesting anti-steatotic effects . Combine stable isotope tracing (e.g., this compound-d13) with transcriptomics to map metabolic flux .
Q. What ecological roles does this compound play in soil-microbe interactions?
- Field Studies : In suppressive soils, this compound is enriched in nematode-resistant soybean fields (CR >100 vs. susceptible soils). Use metabolomic profiling (GC-MS) and correlation analyses (e.g., R² = -0.635 for stigmastanol) to identify antagonistic relationships with soil pathogens .
Q. Methodological Challenges and Solutions
Q. How to address low sensitivity in detecting this compound in complex matrices?
- Optimization : Pre-concentrate samples via solid-phase extraction (SPE). Use deuterated internal standards (e.g., this compound-d13) to correct for matrix effects in GC-MS .
Q. What statistical frameworks are recommended for analyzing TFA-disease associations?
Properties
IUPAC Name |
(E)-hexadec-9-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECPZKHBENQXJG-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021603 | |
Record name | (E)-Hexadec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Solid | |
Record name | 9-Hexadecenoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Palmitelaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10030-73-6, 2091-29-4, 373-49-9 | |
Record name | Palmitelaidic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10030-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palmitoleic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmitelaidic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | palmitoleic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277452 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Hexadecenoic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9-Hexadecenoic acid, (9E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-Hexadec-9-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Hexadecenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALMITELAIDIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DJ825A3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Palmitelaidic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012328 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.